molecular formula C15H18ClN B1345098 1-(4-Phenylphenyl)propan-2-ylazanium chloride CAS No. 23734-64-7

1-(4-Phenylphenyl)propan-2-ylazanium chloride

Cat. No.: B1345098
CAS No.: 23734-64-7
M. Wt: 247.76 g/mol
InChI Key: KCFXOYGMMYOKSP-UHFFFAOYSA-N
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Description

1-(4-Phenylphenyl)propan-2-ylazanium chloride is a chemical compound known for its unique structure and properties It is characterized by the presence of a phenyl group attached to a phenyl ring, which is further connected to a propan-2-ylazanium group

Preparation Methods

The synthesis of 1-(4-Phenylphenyl)propan-2-ylazanium chloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobiphenyl and isopropylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent like ethanol or methanol. The temperature is maintained at a specific range to ensure optimal reaction rates.

    Synthetic Route: The process involves the nucleophilic substitution of the bromine atom in 4-bromobiphenyl with the isopropylamine group, followed by the formation of the azanium chloride salt through the addition of hydrochloric acid.

    Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(4-Phenylphenyl)propan-2-ylazanium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the azanium group is replaced by other nucleophiles like hydroxide or cyanide ions.

    Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or acetonitrile. Reaction conditions vary depending on the desired product and include temperature control, pH adjustment, and reaction time optimization.

    Major Products: The major products formed from these reactions include biphenyl derivatives, substituted amines, and various organic salts.

Scientific Research Applications

1-(4-Phenylphenyl)propan-2-ylazanium chloride finds applications in several scientific research areas:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific biological targets.

    Industry: In the industrial sector, the compound is used in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 1-(4-Phenylphenyl)propan-2-ylazanium chloride involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.

    Pathways Involved: It can modulate various biochemical pathways, including signal transduction, metabolic processes, and gene expression. The exact mechanism depends on the specific application and the biological context.

Comparison with Similar Compounds

1-(4-Phenylphenyl)propan-2-ylazanium chloride can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Examples include 1-(4-Phenylphenyl)ethan-1-ylazanium chloride and 1-(4-Phenylphenyl)butan-2-ylazanium chloride.

    Uniqueness: The unique structural features of this compound, such as the specific arrangement of the phenyl and azanium groups, contribute to its distinct reactivity and applications. Its ability to undergo a wide range of chemical reactions and its potential biological activity set it apart from similar compounds.

Properties

IUPAC Name

1-(4-phenylphenyl)propan-2-ylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N.ClH/c1-12(16)11-13-7-9-15(10-8-13)14-5-3-2-4-6-14;/h2-10,12H,11,16H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCFXOYGMMYOKSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)C2=CC=CC=C2)[NH3+].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23734-64-7
Record name 4-Biphenylethylamine, alpha-methyl-, hydrochloride, dl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023734647
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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